Methyl dimethylsulfamate
Description
Methyl dimethylsulfamate (commonly referred to as dimethyl sulfate, DMS) is a highly reactive methylating agent with the chemical formula (CH₃O)₂SO₂. It is widely utilized in organic synthesis for transferring methyl groups to nucleophilic sites in substrates such as amines, alcohols, and thiols. DMS is particularly valued for its efficiency in O-methylation and N-methylation reactions under mild alkaline conditions . Beyond synthetic chemistry, DMS is employed in molecular biology to probe RNA structures by selectively methylating unpaired adenine (N1) and cytosine (N3) residues, enabling high-resolution structural analysis . However, its acute toxicity and carcinogenicity necessitate stringent safety protocols during handling .
Properties
IUPAC Name |
methyl N,N-dimethylsulfamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO3S/c1-4(2)8(5,6)7-3/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFFTZJPIPKTBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503310 | |
| Record name | Methyl dimethylsulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64141-39-5 | |
| Record name | Methyl dimethylsulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl dimethylsulfamate can be synthesized through the reaction of dimethylamine with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition or side reactions. The general reaction is as follows:
(CH3)2NH+ClSO2OH→(CH3)2NSO2CH3+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous reaction of dimethylamine with sulfur trioxide or chlorosulfonic acid. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out in specialized reactors that allow for precise control of temperature and pressure.
Chemical Reactions Analysis
Types of Reactions: Methyl dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Dimethylamine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Methyl dimethylsulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.
Biology: It serves as a tool for studying enzyme mechanisms and protein modifications.
Medicine: It is investigated for its potential use in drug development, especially in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl dimethylsulfamate involves its ability to act as a methylating agent. It transfers a methyl group to nucleophilic sites on target molecules, facilitating various chemical transformations. The molecular targets include amines, thiols, and phenols, where the methyl group is added to form new compounds. The pathways involved in these reactions are typically nucleophilic substitution mechanisms.
Comparison with Similar Compounds
Dimethyl sulfate is often compared to other methylating agents, including methyl iodide (CH₃I) , methyl tosylate (CH₃OTs) , dimethyl carbonate (DMC) , and methyl triflate (CF₃SO₃CH₃) . Below is a systematic analysis of their properties, reactivity, and applications.
Reactivity and Selectivity
Table 1: Comparative Reactivity of Methylating Agents
*Yields vary based on substrate and conditions.
- DMS exhibits strong O-methylation preference in aqueous alkaline media, as demonstrated in the synthesis of O-methyl derivatives of arabinofuranosyladenine . In contrast, methyl tosylate favors N-methylation due to its lower electrophilicity .
- Dimethyl carbonate (DMC) is notable for its eco-friendly profile, producing only CO₂ and methanol as byproducts. It achieves >99% selectivity in monomethylation reactions under phase-transfer catalysis .
Toxicity and Environmental Impact
Table 2: Toxicity and Environmental Profiles
- DMS and methyl iodide are classified as hazardous due to their carcinogenic and neurotoxic effects, respectively. DMC is a safer alternative, aligning with green chemistry principles .
Case Studies and Research Findings
- RNA Probing : DMS methylation patterns revealed triplex DNA structures by protecting specific guanine residues from alkylation .
- Eco-Friendly Methylation : DMC achieved 93% yield in esterifying amides, outperforming DMS in sustainability metrics .
- Competitive Methylation : Studies show DMS and methyl iodide exhibit divergent selectivity in N- vs. O-methylation due to differences in transition-state stabilization .
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